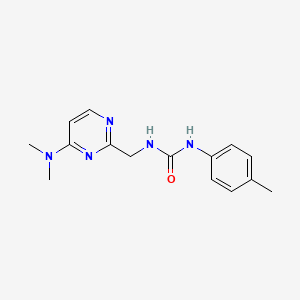

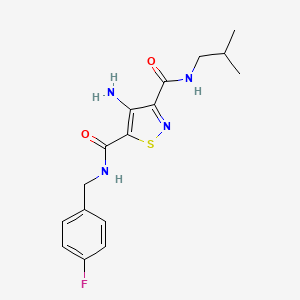

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide is a useful research compound. Its molecular formula is C16H19FN4O2S and its molecular weight is 350.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity of Fluorine Compounds

Fluorinated compounds, including those with isoxazole and phosphonate groups, have been synthesized and shown to exhibit moderate anticancer activity in vitro. The synthesis involved reactions under ultrasound irradiation without solvent and catalyst, demonstrating the potential for creating new fluorinated compounds with bioactive properties (Song et al., 2005).

Antitumor Activity of Benzothiazoles

Benzothiazoles, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and found to be potently cytotoxic against certain human cancer cell lines, showcasing their potential as antitumor agents. This indicates the significant interest in benzothiazole derivatives for developing new cancer therapies (Hutchinson et al., 2001).

Enhancement of Antitumor Properties Through Amino Acid Prodrugs

The modification of benzothiazole derivatives through amino acid conjugation has been employed to overcome the limitations posed by drug lipophilicity, enhancing their solubility and antitumor efficacy. This approach signifies the application of chemical modifications to improve the pharmaceutical properties of benzothiazole-based compounds (Bradshaw et al., 2002).

Inhibition of Tumor-associated Enzymes

Research has also explored the inhibition of tumor-associated enzymes, such as carbonic anhydrase IX, by halogenated sulfonamides and aminobenzolamides, including those with fluorine atoms. These inhibitors have potential applications as antitumor agents, demonstrating the broader utility of fluorinated compounds in targeting specific tumor-associated biomarkers (Ilies et al., 2003).

Synthesis and Evaluation of Novel Antimicrobial Agents

Moreover, fluorinated benzothiazoles and related compounds have been synthesized and evaluated for their antimicrobial activities, indicating their potential use in treating infections alongside their anticancer applications (Jagtap et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with primary amines .

Mode of Action

4-amino-N~5~-(4-fluorobenzyl)-N~3~-isobutylisothiazole-3,5-dicarboxamide interacts with its targets by forming strong intramolecular bonds . This reduces their polarity relative to the corresponding L-amino acid derivatives .

Biochemical Pathways

It’s known that similar compounds can affect the separation of d- and l-amino acids .

Pharmacokinetics

Similar compounds are known to be used as a derivatization reagent for uv detection in liquid chromatography methods .

Result of Action

Similar compounds are known to enable the quick and easy separation and quantitation of optical isomers of amino acids by reverse-phase chromatography .

Action Environment

Similar compounds are known to be stable for at least 48 hours .

Eigenschaften

IUPAC Name |

4-amino-5-N-[(4-fluorophenyl)methyl]-3-N-(2-methylpropyl)-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O2S/c1-9(2)7-19-15(22)13-12(18)14(24-21-13)16(23)20-8-10-3-5-11(17)6-4-10/h3-6,9H,7-8,18H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDJERCBPGCFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![5-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)